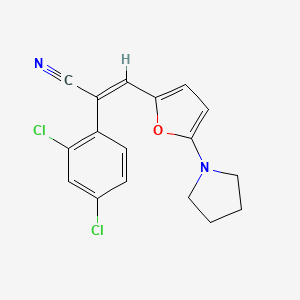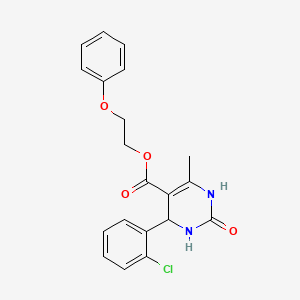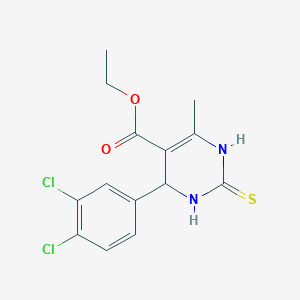![molecular formula C19H28N2 B4974542 1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bicyclo[221]heptanyl)-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that features a bicyclic heptane structure fused with a piperazine ring and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, followed by hydrogenation.
Introduction of the Piperazine Ring: The bicyclo[2.2.1]heptane core is then reacted with piperazine under appropriate conditions to form the desired piperazine derivative.
Attachment of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The piperazine ring can interact with various biological targets, while the dimethylphenyl group can modulate the compound’s overall activity and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bicyclo[2.2.1]heptanyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl groups on the phenyl ring.
1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-methylphenyl)piperazine: Contains a single methyl group on the phenyl ring.
1-(2-Bicyclo[2.2.1]heptanyl)-4-(3,5-dimethylphenyl)piperazine: Methyl groups are positioned differently on the phenyl ring.
Uniqueness
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the bicyclic heptane core with the piperazine ring and dimethylphenyl group provides a distinct structural framework that can be exploited for various applications.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-14-3-4-15(2)18(11-14)20-7-9-21(10-8-20)19-13-16-5-6-17(19)12-16/h3-4,11,16-17,19H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEWTUZRMARXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)

![3-(2-Phenylethoxy)benzo[c]chromen-6-one](/img/structure/B4974468.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4974480.png)
![N-[(4-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4974493.png)
![N~2~-(4-bromophenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974496.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)

![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)

![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)

![(4-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B4974556.png)
